molecular formula C20H23ClO3 B1209416 Beclobrate CAS No. 55937-99-0

Beclobrate

Cat. No. B1209416
CAS RN: 55937-99-0
M. Wt: 346.8 g/mol
InChI Key: YWQGBCXVCXMSLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The primary pathway for the biotransformation of beclobrate involves ester cleavage to beclobrinic acid, which is eliminated as glucuronide. Further metabolic processes include oxidation of the methylene bridge and the chloro-substituted phenyl ring, leading to various metabolites, all eliminated exclusively as glucuronides except for one. These metabolic pathways highlight the chemical reactivity and transformation potential of this compound in biological systems (Roth, Prox, & Ifflaender, 1985).

Molecular Structure Analysis

Cyclobutane, a core component in the structural analogs related to this compound's chemical class, exhibits unique bonding distances and angles that underscore the strain and non-planarity typical of four-membered rings. These structural features, such as long C-C bond distances and significant dihedral angles, play a crucial role in the reactivity and stability of compounds like this compound (Dunitz & Schomaker, 1952).

Scientific Research Applications

Beclobrate in Hyperlipidemia Management

This compound, a fibric acid derivative, has been identified as a potent agent for lowering cholesterol and triglycerides. Research conducted by Wanner, Wieland, Schollmeyer, and Hörl (2011) demonstrates its efficacy in a variety of studies, including those involving patients with different types of hyperlipidemia as well as secondary hyperlipidemia caused by conditions such as diabetes mellitus, liver disease, end-stage renal failure, and kidney transplantation. This research highlights the potential of this compound in managing hyperlipidemia, with observed reductions in LDL-cholesterol and triglycerides, and increases in HDL-cholesterol. The study suggests that a dosage of 100 mg once daily is effective and comparable to higher doses of other lipid-lowering drugs (Wanner, Wieland, Schollmeyer, & Hörl, 2011).

Autophagy and Cancer Research

Beclin 1, an autophagy gene, plays a critical role in various biological processes and has been associated with this compound. Studies have shown that Beclin 1 functions as a tumor suppressor, with its decreased expression observed in various types of cancers including brain tumors. For instance, Miracco et al. (2007) investigated the expression of Beclin 1 in primary human brain tumors and found a decrease in its expression in high-grade tumors. This suggests a potential role of this compound in cancer research, especially concerning its connection with Beclin 1 and autophagy (Miracco et al., 2007).

Bioelectrochemical Systems (BES) in Agricultural Systems

While not directly related to this compound, research on bioelectrochemical systems (BES) provides insight into innovative technologies that might intersect with pharmaceutical applications like this compound. Li, Chen, and Anandhi (2018) reviewed the potential applications of BES in agriculture, highlighting its capacity for waste minimization and energy recovery. Such technologies could be relevant for the sustainable processing and disposal of pharmaceutical compounds, including this compound (Li, Chen, & Anandhi, 2018).

Mechanism of Action

Target of Action

Beclobrate, a fibric acid derivative, primarily targets the Peroxisome proliferator-activated receptor alpha (PPARα) . PPARα is a nuclear receptor protein that plays a crucial role in the regulation of lipid metabolism, inflammation, and maintenance of metabolic homeostasis .

Mode of Action

This compound acts as a modulator of PPARα . By binding to this receptor, it influences the transcription of specific genes involved in lipid metabolism. This interaction leads to changes in the expression of these genes, thereby affecting the body’s lipid profile .

Biochemical Pathways

The activation of PPARα by this compound leads to the upregulation of genes involved in the catabolism of triglyceride-rich lipoproteins . This results in the increased clearance of these lipoproteins, particularly Very-Low-Density Lipoproteins (VLDL), from the bloodstream . The downstream effects include a reduction in triglyceride levels and an increase in High-Density Lipoprotein (HDL) cholesterol .

Pharmacokinetics

This compound is rapidly hydrolyzed to its active metabolite, beclobrinic acid, immediately after absorption . The pharmacokinetic properties of this compound suggest that once-daily administration in a dosage of 100 mg is admissible

Result of Action

The molecular and cellular effects of this compound’s action result in potent cholesterol- and triglyceride-lowering effects . According to the type of hyperlipidemia studied, the mean reduction of Low-Density Lipoprotein (LDL)-cholesterol ranges from −10% to −28% and that of triglycerides from −20% to −58%. Mean serum HDL-cholesterol increase has been reported to be 8.5–23.9% .

Action Environment

The efficacy and stability of this compound’s action can be influenced by various environmental factors. These include the patient’s diet, lifestyle, co-existing medical conditions, and concomitant medications. For instance, patients with conditions like diabetes mellitus, liver disease, end-stage renal failure requiring hemodialysis, and kidney transplantation may exhibit different responses to this compound . Furthermore, patient compliance, which can be influenced by factors such as the ease of administration, also plays a crucial role in the drug’s efficacy .

properties

IUPAC Name

ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClO3/c1-4-20(3,19(22)23-5-2)24-18-12-8-16(9-13-18)14-15-6-10-17(21)11-7-15/h6-13H,4-5,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQGBCXVCXMSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)OCC)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101021600, DTXSID00866522
Record name Beclobrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-{4-[(4-chlorophenyl)methyl]phenoxy}-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55937-99-0
Record name Beclobrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55937-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Beclobrate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055937990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beclobrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Beclobrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.448
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BECLOBRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USZ5MY269R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Beclobrate
Reactant of Route 2
Reactant of Route 2
Beclobrate
Reactant of Route 3
Reactant of Route 3
Beclobrate
Reactant of Route 4
Reactant of Route 4
Beclobrate
Reactant of Route 5
Reactant of Route 5
Beclobrate
Reactant of Route 6
Reactant of Route 6
Beclobrate

Q & A

Q1: What is the primary mechanism of action of Beclobrate in lowering lipid levels?

A1: While the exact mechanism is not fully elucidated, research suggests this compound, specifically its active metabolite beclobric acid, exerts its lipid-lowering effects through multiple pathways. this compound enhances the activity of hepatic 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase [], an enzyme crucial for cholesterol biosynthesis. This leads to a reduction in cholesterol production. Additionally, this compound is believed to increase the activity of lipoprotein lipase, an enzyme responsible for breaking down triglycerides [].

Q2: How does this compound impact lipoprotein profiles?

A2: Studies demonstrate that this compound effectively reduces serum triglycerides, cholesterol, and phospholipids, primarily by decreasing the very-low-density lipoprotein (VLDL) fraction [, ]. It also shows a positive effect on high-density lipoprotein (HDL) cholesterol levels, increasing them in individuals with hyperlipidemia [, ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H23ClO3, and its molecular weight is 346.85 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided abstracts don't include specific spectroscopic data, researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of this compound [, ].

Q5: How is this compound metabolized in the body?

A5: Following oral administration, this compound undergoes rapid hydrolysis to its active metabolite, beclobric acid [, ]. Beclobric acid is then primarily metabolized via glucuronidation, forming beclobric acid glucuronide, which is the major excretion product []. Further metabolism involves oxidation of the methylene bridge to form carbinol and benzophenone metabolites. Additionally, the p-chloro substituted phenyl ring undergoes oxidation, leading to the formation of phenol metabolites and a dihydrodiol metabolite [].

Q6: Does this compound exhibit enantiospecific pharmacokinetics?

A6: Yes, significant differences exist in the pharmacokinetics of the two beclobric acid enantiomers. The (+)-enantiomer exhibits higher plasma concentrations and area under the curve (AUC) values compared to the (-)-enantiomer, indicating stereoselective disposition [, ].

Q7: Does this compound bind to plasma proteins?

A7: Yes, both beclobric acid enantiomers exhibit irreversible binding to plasma proteins, primarily through their acyl glucuronide metabolites. This binding was observed both in vitro and in vivo [].

Q8: What types of hyperlipidemia has this compound been investigated for?

A8: Research has primarily focused on this compound's efficacy in treating type IIa and IIb hyperlipidemia, demonstrating significant reductions in total cholesterol, LDL cholesterol, and triglycerides [, , ].

Q9: Are there any studies exploring the long-term effects of this compound treatment?

A9: While the provided abstracts highlight short-term studies, long-term investigations are essential to fully evaluate the efficacy and safety of this compound treatment [].

Q10: Are there any known safety concerns associated with this compound?

A10: While generally well-tolerated, this compound has been associated with rare instances of liver toxicity [, ]. This underscores the importance of careful patient monitoring and risk-benefit assessments during therapy.

Q11: Does this compound interact with other medications?

A11: this compound's potential to interfere with L-carnitine metabolism in hemodialysis patients has been reported []. Therefore, careful monitoring and potential dose adjustments may be necessary when co-administering this compound with L-carnitine.

Q12: How does the structure of this compound contribute to its activity?

A12: Research focusing on this compound and similar diphenylmethane derivatives has explored structure-activity relationships [, ]. Modifications to the aromatic rings, the ester side chain, and the methylene bridge can influence the compound's potency, selectivity, and pharmacokinetic properties.

Q13: What analytical techniques are employed to quantify this compound and its metabolites?

A13: High-performance liquid chromatography (HPLC) methods, often coupled with fluorescence detection, are commonly used for quantifying this compound and its metabolites in biological samples [, , ]. These methods require rigorous validation to ensure accuracy, precision, and specificity [].

Q14: How does this compound compare to other lipid-lowering agents?

A14: While this compound shows efficacy in lowering lipids, comparing its performance, cost, and overall impact with other available lipid-lowering agents, such as statins or fibrates, is crucial for making informed treatment decisions [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.